Ethyl 3-benzoylacrylate

Description

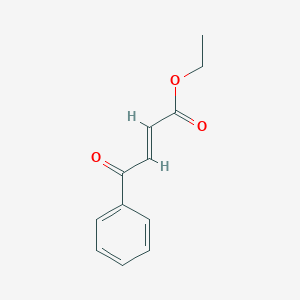

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-oxo-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLBHHUHSJENU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-89-8, 17450-56-5 | |

| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylbenzoylacrylate (raw) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-benzoyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-Benzoylacrylate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis and characterization of ethyl 3-benzoylacrylate, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. It details experimental protocols, comprehensive characterization data, and relevant reaction pathways.

Introduction

This compound, with the chemical formula C₁₂H₁₂O₃, is a key building block in the synthesis of various heterocyclic compounds and has applications in the development of pharmaceuticals and functional materials.[1] Its structure, featuring an α,β-unsaturated carbonyl system, makes it a versatile reagent for various organic transformations, notably Michael additions.[2][3] This guide outlines a common and effective method for its synthesis and provides a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with maleic anhydride to form β-benzoylacrylic acid, followed by esterification.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of β-Benzoylacrylic Acid via Friedel-Crafts Acylation [4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 34.7 grams (0.35 moles) of maleic anhydride in 175 grams (200 mL) of dry, thiophene-free benzene.

-

Addition of Catalyst: With stirring, add 100 grams (0.75 moles) of anhydrous aluminum chloride in 6-8 portions. The addition rate should be controlled to maintain a moderate reflux of the benzene. This process typically takes about 20 minutes.

-

Reaction: Heat the mixture under reflux on a steam bath with continuous stirring for one hour.

-

Hydrolysis: Cool the reaction flask in an ice bath and hydrolyze the mixture by the slow addition of 200 mL of water.

-

Work-up: Transfer the hydrolyzed mixture to a Claisen flask and remove benzene and some water by distillation under reduced pressure (20-30 mm Hg) at a bath temperature of 50-60°C.

-

Isolation of Crude Product: While the residue is still molten, transfer it to a beaker and rinse the flask with warm water. After cooling to 0-5°C for one hour, collect the precipitated yellow solid by suction filtration. Wash the solid with a solution of 25 mL of concentrated hydrochloric acid in 100 mL of water, followed by 100 mL of water.

-

Purification: Dissolve the crude product in a warm solution of 40 grams of anhydrous sodium carbonate in 250 mL of water. Treat with activated carbon (Norit) and filter. Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the purified β-benzoylacrylic acid. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification of β-Benzoylacrylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the synthesized β-benzoylacrylic acid, a 5-fold molar excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with ethanol using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture and remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization of this compound

The synthesized this compound was characterized by its physical properties and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| CAS Number | 17450-56-5 | [3] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 184-185 °C at 25 mmHg | [2][3] |

| Density | 1.112 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.543 | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| 4.30 | Quartet | 2H | -O-CH₂ -CH₃ |

| 6.95 | Doublet | 1H | =CH-CO₂Et |

| 7.45 - 7.65 | Multiplet | 3H | Aromatic Protons (meta, para) |

| 7.90 | Doublet | 1H | CO-CH = |

| 7.95 - 8.05 | Multiplet | 2H | Aromatic Protons (ortho) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum helps in identifying the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -O-CH₂-CH₃ |

| 61.0 | -O-CH₂ -CH₃ |

| 128.6 | Aromatic C-H (meta) |

| 129.0 | Aromatic C-H (ortho) |

| 133.5 | Aromatic C-H (para) |

| 134.0 | =CH -CO₂Et |

| 137.0 | Aromatic C (quaternary) |

| 144.5 | CO-CH = |

| 165.5 | C =O (Ester) |

| 190.0 | C =O (Ketone) |

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. As an α,β-unsaturated ester, this compound exhibits characteristic absorption bands.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated Ester) |

| ~1670 | Strong | C=O stretch (Ketone) |

| ~1610 | Medium | C=C stretch (Alkene) |

| ~1580, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1280, ~1170 | Strong | C-O stretch (Ester) |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship in Synthesis

The following diagram outlines the logical progression from starting materials to the final product.

Caption: Logical progression of the synthesis process.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The information presented herein is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery. The straightforward synthesis and versatile reactivity of this compound make it an important compound in the chemist's toolkit.

References

Physical and chemical properties of Ethyl 3-benzoylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is a versatile organic compound recognized for its role as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a conjugated α,β-unsaturated carbonyl system, an aromatic ring, and an ester functional group, imparts a unique reactivity profile that is leveraged in numerous synthetic transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant chemical reactions and applications in drug development.

Physical and Chemical Properties

This compound is typically a clear, yellow liquid at room temperature.[1][2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, acetone, and ether.[3][4] The compound is also known by several synonyms, including Ethyl (2E)-4-oxo-4-phenyl-2-butenoate and 3-Benzoylacrylic acid ethyl ester.[1] The majority of commercially available this compound is the trans isomer.

Summary of Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| CAS Number | 17450-56-5 | [1] |

| Appearance | Clear yellow liquid | [1][2] |

| Melting Point | 32 °C | [2] |

| Boiling Point | 184-185 °C @ 25 mmHg305.1 °C @ 760 mmHg | [2][5][1] |

| Density | 1.112 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.542 - 1.546 | [2] |

| Flash Point | 88 °C - 113 °C (closed cup) | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [3][4] |

| LogP | 1.89 | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data based on its chemical structure and analysis of related compounds.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the ethyl, vinyl, and aromatic protons.

-

Ethyl Group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -OCH₂-).[6]

-

Vinyl Protons: Two doublets in the region of δ 6.0-8.0 ppm, corresponding to the two protons on the carbon-carbon double bond. The coupling constant between these protons would indicate the stereochemistry (cis or trans).

-

Aromatic Protons: A multiplet in the range of δ 7.4-8.1 ppm, corresponding to the five protons of the phenyl group.[7]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbons: Two signals in the downfield region, typically above δ 165 ppm, corresponding to the ester and ketone carbonyl carbons.

-

Aromatic Carbons: Multiple signals between δ 128-138 ppm for the carbons of the phenyl ring.

-

Vinyl Carbons: Two signals in the olefinic region, generally between δ 120-150 ppm.

-

Ethyl Group Carbons: A signal around δ 60 ppm for the -OCH₂- carbon and a signal around δ 14 ppm for the -CH₃ carbon.[8][9]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.

-

C=O Stretching: Strong, distinct peaks around 1720-1730 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the ketone carbonyl.[10]

-

C=C Stretching: An absorption band in the region of 1620-1640 cm⁻¹ corresponding to the carbon-carbon double bond.

-

Aromatic C-H Bending: Bands in the fingerprint region, typically around 690-770 cm⁻¹, characteristic of a monosubstituted benzene ring.

-

C-O Stretching: Strong absorptions between 1100-1300 cm⁻¹ due to the C-O bonds of the ester group.[10]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and the benzoyl group (-COC₆H₅, m/z = 105).

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Protocol 1: Esterification of 3-Benzoylacrylic Acid

This method involves the direct esterification of 3-benzoylacrylic acid with ethanol, typically under acidic catalysis.

Materials:

-

3-Benzoylacrylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Chloroform (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 3-benzoylacrylic acid (1 equivalent), ethanol (3 equivalents), a catalytic amount of concentrated sulfuric acid, and chloroform is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the water produced during the reaction is removed azeotropically.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Protocol 2: From the Mother Liquor of Enalapril Intermediate Synthesis

This protocol describes a method for recovering this compound from the mother liquor of enalapril intermediate synthesis, which contains related compounds.[3]

Materials:

-

Enalapril intermediate synthesis mother liquor

-

Toluene or another suitable organic solvent

-

Catalyst (e.g., trifluoromethanesulfonic acid p-methoxyanilinium salt)

-

Water

Procedure:

-

The enalapril intermediate synthesis mother liquor is placed in a three-necked flask equipped with a water separator.

-

The mixture is heated to reflux to remove ethanol and water.

-

A catalyst, such as trifluoromethanesulfonic acid p-methoxyanilinium salt, and an organic solvent like toluene are added.

-

The mixture is refluxed for a specified period (e.g., 1 hour), during which related compounds undergo a deamination-elimination reaction to form this compound.[3]

-

After the reaction is complete, the mixture is cooled and washed with water.

-

The organic layer is retained, and the solvent is concentrated under reduced pressure to obtain the product.[3]

Caption: Synthesis of this compound via Esterification.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl moiety, making it an excellent substrate for conjugate addition reactions and a dienophile in cycloaddition reactions.

Michael Addition

This compound is a classic Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.[11][12][13][14] This reaction is fundamental for carbon-carbon bond formation and is extensively used in the synthesis of complex molecules.[13] For instance, the enantioselective Michael addition of dithranol to this compound, promoted by a guanidine catalyst, yields a Michael adduct with high stereocontrol.[2]

Caption: General Scheme of a Michael Addition Reaction.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes.[15][16] This reaction is a powerful tool for the construction of six-membered rings and has been explored with this compound in the context of both Brønsted-acid and Brønsted-base catalysis.[1] The Diels-Alder reaction provides a stereospecific route to complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various biologically active compounds.

-

Pharmaceutical Intermediates: It is a known impurity and synthetic precursor for Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2]

-

Heterocyclic Synthesis: Its reactivity allows for its use in the synthesis of heterocyclic compounds like flavonoids, pyrazoles, and isoxazoles, many of which exhibit significant biological activities.[13]

-

UV-Absorbing Compounds: The conjugated system in this compound makes it suitable for the development of UV-absorbing polymers and functional materials, which can have applications in dermatological formulations.[3][13]

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity in key transformations like the Michael addition and Diels-Alder reaction, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutic agents.

References

- 1. This compound | CAS#:17450-56-5 | Chemsrc [chemsrc.com]

- 2. This compound | 17450-56-5 [chemicalbook.com]

- 3. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 3-苯甲酰基丙烯酸乙酯 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 6. hnl17_sln.html [ursula.chem.yale.edu]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 9. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 3-benzoylacrylate (CAS 17450-56-5)

Disclaimer: Publicly available, in-depth research, including detailed experimental protocols and established biological signaling pathways specifically for Ethyl 3-benzoylacrylate, is limited. This guide provides available data and contextualizes the compound's potential applications and reactivity based on its structural features and the known properties of the broader class of benzoylacrylates and chalcones.

Introduction

This compound, with CAS number 17450-56-5, is an organic compound belonging to the class of α,β-unsaturated keto-esters.[1] Its structure, featuring a conjugated system that includes a benzoyl group and an ethyl ester, makes it a versatile intermediate in organic synthesis.[1][2] This compound is of interest to researchers in medicinal chemistry and materials science due to its reactive nature, particularly as a Michael acceptor.[2][3][4] It serves as a building block for the synthesis of more complex molecules, including flavonoids and various heterocyclic compounds with potential biological activity.[2] Notably, it is also known as an impurity of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17450-56-5 | [7][8] |

| Molecular Formula | C₁₂H₁₂O₃ | [7][8][9][10] |

| Molecular Weight | 204.22 g/mol | [8][9][10] |

| Appearance | Clear to light yellow liquid | [1][5][6][7] |

| Boiling Point | 184-185 °C at 25 mmHg | [2][5] |

| Density | 1.112 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | ~1.543 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| IUPAC Name | ethyl (2E)-4-oxo-4-phenylbut-2-enoate | [7][8] |

Spectroscopic Data Identifiers

While detailed spectra are not provided here, the following identifiers can be used to retrieve spectroscopic information from relevant databases.

| Identifier Type | Value | Reference |

| SMILES | CCOC(=O)C=CC(=O)C1=CC=CC=C1 | [3][7] |

| InChI Key | ACXLBHHUHSJENU-CMDGGOBGSA-N | [3][7] |

| MDL Number | MFCD00011533 | [2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not abundant. However, general methods for the formation of benzoylacrylates can be adapted.

General Synthetic Approach: Esterification of 3-Benzoylacrylic Acid

A common route involves the esterification of 3-benzoylacrylic acid with ethanol. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol Example:

-

Reaction Setup: To a 2L three-necked flask, add 3-benzoylacrylic acid (166 g), ethanol (800 ml), and a Lewis acid catalyst such as boron trifluoride ethyl ether complex (5 g).[11]

-

Reaction Condition: Heat the mixture to reflux for 3 hours.[11]

-

Work-up: After the reaction, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (800 ml).[11]

-

Purification: Neutralize the organic solution by washing with a saturated aqueous solution of Na₂CO₃. Separate the layers and dry the organic layer over anhydrous MgSO₄.[11]

-

Isolation: Filter the drying agent and remove the ethyl acetate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product as a yellow transparent liquid.[11]

Another patented method describes the recovery of this compound from the mother liquor of enalapril intermediate synthesis, involving a deamination-elimination reaction catalyzed by DMAP in ethyl acetate.[12]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system, making it a valuable synthon.

Key Reactions

-

Michael Addition: As a Michael acceptor, the β-carbon is susceptible to nucleophilic attack. This reaction is fundamental for creating more complex molecular structures.[2] For example, it undergoes an enantioselective Michael addition with dithranol when promoted by a guanidine catalyst.[3][4][5]

-

Diels-Alder Reactions: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings.[8]

-

Heterocyclic Synthesis: It is a precursor for synthesizing various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.[2]

Potential Research Applications

Given its structural similarity to chalcones (1,3-diaryl-2-propen-1-ones), this compound could be explored for various pharmacological activities.[13] Chalcones are known to possess a wide range of biological effects.[13][14][15][16]

-

Drug Development: The chalcone scaffold is associated with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[14][15][16][17] By modifying the structure of this compound, novel derivatives could be synthesized and screened for similar activities.

-

Enzyme Inhibition: Substituted chalcones have been investigated as inhibitors of enzymes like α-glucosidase, lipoxygenase, and acetylcholinesterase.[14][15] The α,β-unsaturated ketone moiety is crucial for these interactions.

-

Materials Science: The conjugated system and the acrylate group allow for its use in developing UV-absorbing polymers and other functional materials.[2]

Biological Activity and Signaling Pathways

There is no specific, documented biological activity or signaling pathway for this compound in the public domain. Research into this specific molecule's pharmacological effects is a potential area for future investigation. Any proposed mechanism would be speculative and based on the activities of structurally related chalcones, which are known to modulate multiple signaling pathways involved in inflammation and cancer, though no specific pathway has been linked to this particular compound.[15][16]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a dry, well-ventilated place at room temperature.[1][2]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound technical grade, 92 17450-56-5 [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound | 17450-56-5 [chemicalbook.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. A19426.18 [thermofisher.com]

- 8. This compound | CAS#:17450-56-5 | Chemsrc [chemsrc.com]

- 9. 17450-56-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. CN103396333A - Preparation method of general intermediate ECPPA of ACEI (angiotensin converting enzyme inhibitor) medicines - Google Patents [patents.google.com]

- 12. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. jchemrev.com [jchemrev.com]

- 15. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [research-repository.griffith.edu.au]

- 17. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-benzoylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-benzoylacrylate (CAS No. 17450-56-5), a valuable intermediate in organic synthesis. Due to the limited availability of experimentally-derived public data, this guide presents predicted spectroscopic values based on the compound's structure, supported by established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its structural features, which include an ethyl ester group, a benzoyl group, and an α,β-unsaturated system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl) |

| ~4.2 | Quartet | 2H | -OCH₂- (Ethyl) |

| ~6.5 | Doublet | 1H | =CH-CO₂Et |

| ~7.8 | Doublet | 1H | =CH-COPh |

| ~7.5 - 7.6 | Multiplet | 3H | m, p-Ar-H |

| ~7.9 - 8.0 | Multiplet | 2H | o-Ar-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ (Ethyl) |

| ~61 | -OCH₂- (Ethyl) |

| ~128 | =CH-CO₂Et |

| ~129 | m-Ar-C |

| ~130 | o-Ar-C |

| ~134 | p-Ar-C |

| ~137 | ipso-Ar-C |

| ~145 | =CH-COPh |

| ~166 | C=O (Ester) |

| ~190 | C=O (Ketone) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | C-H stretch (Aromatic) |

| ~2980 | C-H stretch (Aliphatic) |

| ~1725 | C=O stretch (Ester) |

| ~1680 | C=O stretch (Ketone, conjugated) |

| ~1620 | C=C stretch (Alkene) |

| ~1600, 1450 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₂H₅]⁺ |

| 159 | [M - OC₂H₅]⁺ |

| 129 | [M - COOC₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is standard.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the clean ATR crystal or salt plates.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization (EI): In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, spectroscopic analysis, and structural elucidation of an organic compound.

Ethyl 3-Benzoylacrylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoylacrylate is an α,β-unsaturated carbonyl compound with a chemical structure that suggests a high potential for biological activity. Its core mechanism of action is centered around its nature as a Michael acceptor, enabling it to form covalent adducts with biological nucleophiles. This reactivity is the foundation for its potential cytotoxic and signaling modulatory effects. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon the established reactivity of Michael acceptors and data from structurally related compounds. Detailed experimental protocols for assessing its biological effects and visualizations of the key signaling pathways it is likely to modulate are also presented.

Introduction

This compound (C₁₂H₁₂O₃) is recognized as a versatile chemical intermediate, notably in the synthesis of pharmaceuticals such as the angiotensin-converting enzyme (ACE) inhibitor, enalapril.[1] Its chemical structure, featuring an electrophilic α,β-unsaturated carbonyl system, categorizes it as a Michael acceptor.[2] This functional group is known to react with soft biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and the antioxidant glutathione (GSH).[3] This covalent modification of cellular macromolecules is a key mechanism through which many biologically active compounds exert their effects, including cytotoxicity and the modulation of critical cellular signaling pathways.[4]

While direct and extensive biological studies on this compound are limited in publicly available literature, its chemical properties strongly suggest a mechanism of action rooted in its electrophilicity. This guide will, therefore, extrapolate its likely biological activities based on the well-documented behavior of related acrylate and α,β-unsaturated carbonyl compounds.

Core Mechanism of Action: Michael Addition

The primary mechanism driving the biological activity of this compound is the Michael addition reaction. The conjugated system of the α,β-unsaturated carbonyl group creates a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.[5] Within a biological milieu, the most prominent soft nucleophiles are the thiol groups of cysteine residues in proteins and the tripeptide glutathione.

The reaction involves the covalent bonding of the thiol to the β-carbon of this compound, forming a stable thioether linkage. This irreversible modification of proteins can lead to a variety of cellular consequences, including:

-

Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric site of an enzyme, the covalent adduction can lead to a loss of catalytic function.

-

Disruption of Protein-Protein Interactions: Covalent modification can alter protein conformation, thereby interfering with its ability to interact with other proteins.

-

Depletion of Intracellular Antioxidants: Reaction with glutathione, a key cellular antioxidant, can lead to its depletion, rendering cells more susceptible to oxidative stress.

Diagram of Michael Addition Reaction

Caption: Michael addition of a cellular thiol to this compound.

Potential Biological Effects and Modulated Signaling Pathways

Based on its function as a Michael acceptor, this compound is predicted to influence several key cellular processes and signaling pathways.

Cytotoxicity

Table 1: Cytotoxicity of Structurally Related Acrylate Derivatives

| Compound/Monomer | Cell Line | Assay | Key Findings & IC50 Values | Citation(s) |

| Lignin-derived Aromatic Methacrylates | HeLa | MTT | Monomers showed IC50 values from 0.17 to 0.34 mmol/L. | [4] |

| Ethyl Acrylate (EA) | Normal Human Epidermal Keratinocytes (NHEK) | Viability Assay | ID50 ≈ 0.1 µmol/cm² | [6] |

| 3-(4-chlorophenyl)acrylic acid | MDA-MB-231 | MTT | IC50 = 3.24 ± 0.13 µM | [7] |

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Keap1 is rich in reactive cysteine residues that act as sensors for electrophilic and oxidative stress.

Michael acceptors, such as this compound is presumed to be, can covalently modify these cysteine residues in Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes.

Diagram of Keap1-Nrf2 Pathway Modulation

Caption: Proposed modulation of the Keap1-Nrf2 pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. The activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, which allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Several components of the NF-κB pathway, including the IκB kinase (IKK) complex, contain critical cysteine residues. Covalent modification of these residues by Michael acceptors can inhibit the activity of the IKK complex, thereby preventing IκB degradation and blocking NF-κB activation.[8] This leads to an anti-inflammatory effect.

Diagram of NF-κB Pathway Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the biological activity of this compound.

Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

Target cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Workflow for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Keap1-Nrf2 Pathway Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the activation of the Nrf2 pathway using a luciferase reporter construct.

Materials:

-

HEK293T cells (or other suitable cell line)

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

Positive control (e.g., sulforaphane)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control.

-

Incubate the cells for 16-24 hours at 37°C.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Transfer the cell lysates to a white 96-well plate. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol measures the inhibition of NF-κB activation.[10][11]

Materials:

-

HEK293T cells

-

NF-κB-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed and transfect HEK293T cells with the NF-κB-luciferase and Renilla plasmids as described in the Keap1-Nrf2 assay protocol.

-

Pre-treatment with Compound: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities as described previously.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated vehicle control.

Conclusion

This compound, by virtue of its α,β-unsaturated carbonyl structure, is a potent Michael acceptor. Its mechanism of action is predicted to be driven by the covalent modification of cellular thiols, leading to enzyme inhibition, disruption of protein function, and depletion of cellular antioxidants. These molecular events are likely to manifest as cytotoxicity and modulation of key signaling pathways such as Keap1-Nrf2 and NF-κB. While direct experimental evidence for the biological activities of this compound is currently sparse, the established reactivity of this chemical class provides a strong foundation for predicting its biological effects. The experimental protocols provided in this guide offer a robust framework for the empirical investigation and characterization of the mechanism of action of this compound, which will be crucial for its potential development in therapeutic or other biological applications. Further research is warranted to elucidate the specific cellular targets and to quantify the biological potency of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MTT Assay | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

Biological Activity of Ethyl 3-Benzoylacrylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ethyl 3-benzoylacrylate derivatives. This compound, a versatile intermediate in organic synthesis, possesses an α,β-unsaturated carbonyl system that makes it a key building block for a variety of heterocyclic compounds with significant pharmacological potential.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them promising candidates for further investigation in drug discovery and development.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several studies have highlighted the role of this compound derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape.[3] By interfering with microtubule dynamics, these derivatives can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[4][5]

The apoptotic cascade induced by these compounds is often mediated through the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in responding to cellular stress, such as that induced by anticancer agents.[1][2][6][7][8] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7][9][10][11][12] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various this compound derivatives has been quantified using in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Methyl acrylate ester 6e | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| Acrylic acid analog 5b | MCF-7 (Breast) | 5.12 | [4] |

| Methyl acrylate ester 6a | MCF-7 (Breast) | 6.74 | [4] |

| Methyl acrylate ester 6f | MCF-7 (Breast) | 3.26 | [4] |

| Methyl acrylate ester 6h | MCF-7 (Breast) | 7.08 | [4] |

| Acrylic acid analog 5a | MCF-7 (Breast) | 9.31 | [4] |

| Coumarin derivative 6e | KB (Oral) | 0.39 ± 0.07 | [8] |

| Coumarin derivative 5d | A549, KB, Hela, MCF-7 | 0.70 ± 0.05 - 4.23 ± 0.15 | [8] |

| Quinolone derivative 6 | MCF-7 (Breast) | 2.56 ± 0.13 | [13] |

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. These compounds represent a potential new avenue for the development of novel antimicrobial agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of these compounds can also play a role in their ability to penetrate microbial cell membranes.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these derivatives is typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

| Derivative | Microbial Strain | Activity | Reference |

| Thiophene derivative 7b | Various bacteria | Comparable to ampicillin and gentamicin | [7][14] |

| Thiophene derivative 8 | Various bacteria | Comparable to ampicillin and gentamicin | [7][14] |

| Thiophene derivative 9b | Various fungi | 100% inhibition zone (similar to amphotericin B) | [7] |

| Thiophene derivative 10 | Various fungi | 100% inhibition zone (similar to amphotericin B) | [7] |

| Thiophene derivative 3 | Aspergillus fumigatus | Potent activity (78.9% inhibition zone) | [7] |

| Thiophene derivatives 5, 6, 7a | Syncephalastrum racemosum | Good activity (85.8% - 95.5% inhibition zone) | [7] |

Enzyme Inhibition

This compound derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.

Target Enzymes and Therapeutic Potential

A notable target for these derivatives is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Other enzymes, such as butyrylcholinesterase (BChE) and glutathione S-transferase (GST), have also been shown to be inhibited by these compounds.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of these derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Derivative | Enzyme | Ki (µM) | Reference |

| Chalcone derivative I | GST | 14.19 ± 2.15 | [15] |

| Chalcone derivative I | AChE | 11.13 ± 1.22 | [15] |

| Chalcone derivative I | BChE | 8.74 ± 0.76 | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Susceptibility: Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial or fungal strain of interest

-

Sterile cotton swabs

-

Sterile paper discs

-

This compound derivative (test compound) at a known concentration

-

Positive control antibiotic disc

-

Negative control (solvent) disc

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.

-

Disc Application: Aseptically place the discs impregnated with the test compound, positive control, and negative control onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition Assay: Acetylcholinesterase Inhibition

This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

This compound derivative (test compound)

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate to each well.

-

Absorbance Measurement: Immediately and continuously measure the absorbance at 412 nm to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 or Ki value.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 9. pnas.org [pnas.org]

- 10. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. researchhub.com [researchhub.com]

Toxicological Profile of Ethyl 3-benzoylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional toxicological advice. The toxicological properties of Ethyl 3-benzoylacrylate have not been fully investigated, and the available data is limited.

Executive Summary

This compound is a chemical intermediate with potential applications in various fields. This technical guide provides a comprehensive overview of its known toxicological profile based on available safety data sheets and information on structurally related compounds. While specific quantitative toxicity data for this compound is largely unavailable, this document summarizes its identified hazards, outlines standard experimental protocols for their assessment, and discusses its potential mechanism of toxicity. The primary hazards associated with this compound include skin and eye irritation, respiratory irritation, and the potential for skin sensitization. It is also classified as harmful if swallowed and toxic in contact with skin.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Ethyl (2E)-4-oxo-4-phenylbut-2-enoate |

| Synonyms | This compound, 3-Benzoylacrylic acid ethyl ester |

| CAS Number | 17450-56-5[1] |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Appearance | Clear yellow liquid[2] |

| Boiling Point | 184-185 °C at 25 mmHg |

| Density | 1.112 g/mL at 25 °C |

Toxicological Hazards

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][4][5]

-

Skin Sensitization: May cause an allergic skin reaction.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4][5]

Currently, specific quantitative data such as LD50 (Lethal Dose, 50%) or EC3 (Effective Concentration for a threefold increase in lymphocyte proliferation) values for this compound are not available in the public domain.[4][5]

Experimental Protocols

Detailed toxicological studies on this compound have not been identified. However, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the key toxicological endpoints, which would be the basis for any future experimental investigations.

Acute Oral Toxicity (OECD 420, 423, or 425)

The assessment of acute oral toxicity is typically conducted using one of three OECD guidelines. The choice of method depends on the expected toxicity of the substance.

-

Principle: A single dose of the substance is administered orally to a group of fasted animals, typically rats. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosage: A stepwise procedure is used, starting with a dose expected to cause some signs of toxicity. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

-

Administration: The test substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes over 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using statistical methods.

Acute Dermal Toxicity (OECD 402)

This test determines the potential for a substance to cause toxicity through skin contact.[6]

-

Principle: A single dose of the test substance is applied to the shorn skin of an animal (typically a rat or rabbit) for 24 hours.[6][7] The animal is then observed for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Healthy young adult rats or rabbits with intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weights are recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The dermal LD50 is determined.

Skin Irritation/Corrosion (OECD 404)

This assay evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[8][9][10]

-

Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period. The degree of skin irritation is then scored at specified intervals.[8]

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Application: 0.5 mL of the liquid test substance is applied to a small patch of shorn skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.[8]

-

Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] The reactions are scored according to a standardized scale.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.[12][13]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[12] The eye is then examined for any damage to the cornea, iris, and conjunctiva.

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[12]

-

Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

-

-

Data Analysis: The scores for each component of the eye are recorded, and the substance is classified based on the severity and persistence of the ocular lesions.

Skin Sensitization (OECD 429 - Local Lymph Node Assay, LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14][15][16][17]

-

Principle: The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.[14][16] This proliferation is measured and is proportional to the dose and potency of the sensitizer.

-

Methodology:

-

Animal Selection: A group of mice (typically CBA/J strain) is used for each dose group and the control.

-

Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[15]

-

Lymphocyte Proliferation Measurement: On day 6, the mice are injected with 3H-methyl thymidine. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of 3H-methyl thymidine (a measure of cell proliferation) is determined using a β-scintillation counter.

-

-

Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.[14]

Genotoxicity

A battery of tests is typically required to assess the genotoxic potential of a substance.

This in vitro test is used to detect point mutations.[18][19]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively.[18] These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is added to the culture, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow.

-

Methodology:

-

Test System: At least five strains of bacteria are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacteria are exposed to a range of concentrations of the test substance.

-

Scoring: The number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

This test detects chromosomal damage.[20][21][22][23]

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[21][22][23] An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Methodology:

-

Cell Cultures: Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are used.[20]

-

Exposure: The cells are exposed to the test substance with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have undergone one cell division.

-

Scoring: The number of micronucleated cells is counted under a microscope.

-

-

Data Analysis: A statistically significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mechanism of Action

The toxicological effects of this compound are likely related to its chemical structure, specifically the α,β-unsaturated carbonyl moiety. This functional group makes the molecule an electrophilic Michael acceptor.

Michael Addition

-

Principle: As a Michael acceptor, this compound can react with nucleophilic groups in biological macromolecules such as proteins and DNA.[24] The most common biological nucleophile is the thiol group of cysteine residues in proteins and glutathione (GSH).[25]

-

Consequences:

-

Protein Inactivation: Covalent binding to proteins can alter their structure and function, leading to enzyme inhibition and disruption of cellular processes.

-

Glutathione Depletion: Reaction with GSH, a key cellular antioxidant, can lead to its depletion, making cells more susceptible to oxidative stress and damage from reactive oxygen species.

-

DNA Adduct Formation: While less common for acrylates compared to other Michael acceptors, direct reaction with DNA could potentially lead to mutations and genotoxicity.

-

The reactivity of acrylates via Michael addition is a key determinant of their toxicity.[26]

Visualizations

Caption: General workflow for toxicological assessment of a chemical.

Caption: Proposed mechanism of toxicity for this compound.

References